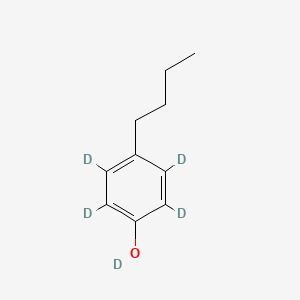

4-Butylphenol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Butylphenol-d5 is a deuterated organic compound. Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, making it useful in various scientific applications. The presence of deuterium can influence the compound’s physical and chemical properties, making it valuable for research in fields such as chemistry, biology, and medicine.

Métodos De Preparación

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can be tailored to introduce deuterium atoms selectively.

Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to high yields and purity of the final product.

Análisis De Reacciones Químicas

4-Butylphenol-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The deuterium atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Butylphenol-d5 has several scientific research applications:

Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect, which helps in understanding reaction pathways and intermediates.

Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Deuterated compounds are explored for their potential in drug development, as deuterium can alter the metabolic stability and pharmacokinetics of drugs.

Industry: It is used in the development of advanced materials and as a standard in analytical techniques like mass spectrometry.

Mecanismo De Acción

The mechanism by which 4-Butylphenol-d5 exerts its effects is primarily through the kinetic isotope effect. Deuterium atoms have a higher bond dissociation energy compared to hydrogen, which can slow down reaction rates and alter reaction pathways. This property is exploited in various applications to study reaction mechanisms and improve the stability of compounds.

Comparación Con Compuestos Similares

Similar compounds include other deuterated benzene derivatives such as:

- 1-Butyl-2,3,5,6-tetradeuterio-4-hydroxybenzene

- 1-Butyl-2,3,5,6-tetradeuterio-4-methoxybenzene

Compared to these compounds, 4-Butylphenol-d5 is unique due to the presence of the deuteriooxy group, which can influence its reactivity and applications. The deuterium atoms provide enhanced stability and different kinetic properties, making it valuable for specific research and industrial applications.

Actividad Biológica

4-Butylphenol-d5 is a deuterated derivative of 4-butylphenol, which is a compound known for its various biological activities. Understanding the biological activity of this compound requires an exploration of its chemical properties, mechanisms of action, and implications in biological systems. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. This modification affects its mass and can influence its interactions in biological systems. The presence of the butyl group enhances lipophilicity, potentially affecting membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by inhibiting quorum sensing in bacteria such as Pseudomonas aeruginosa. For instance, 2,4-di-tert-butylphenol has been shown to reduce virulence factor secretion and biofilm formation in P. aeruginosa, suggesting that this compound may exhibit similar effects due to structural similarities .

- Cytotoxic Effects : Research indicates that related compounds like 4-tertiary butylphenol (4-TBP) can induce cytotoxicity in human melanocytes. The cytotoxicity is linked to oxidative stress and apoptosis pathways, where exposure leads to increased expression of apoptosis-related receptors and cytokines . This suggests that this compound could also affect cell viability through similar mechanisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies highlight the biological implications of exposure to related compounds:

- Occupational Vitiligo : A case study reported a patient who developed vitiligo after skin contact with an adhesive containing 4-TBP. The patient exhibited increased CD8+ T-cell responses against pigmented cells post-exposure, indicating an autoimmune reaction triggered by the compound .

- Cytotoxic Response in Melanocytes : In vitro studies showed that exposure to 4-TBP sensitized melanocytes to dendritic cell-mediated cytotoxicity. This response was associated with increased expression of TRAIL receptors and TNF receptors, suggesting a potential pathway for immune-mediated damage .

Research Findings

Research has consistently indicated that compounds similar to this compound can influence cellular processes significantly:

- Oxidative Stress Induction : Exposure to phenolic compounds has been linked to oxidative stress in melanocytes, leading to apoptosis and immune responses that may contribute to skin disorders such as vitiligo .

- Quorum Sensing Inhibition : The ability of certain phenolic compounds to inhibit bacterial communication (quorum sensing) highlights their potential as novel antimicrobial agents, particularly against resistant strains like Pseudomonas aeruginosa .

Propiedades

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.